An In-depth Technical Guide to the Chemical Properties and Structure of 4,6-Dimethylpyrimidine
An In-depth Technical Guide to the Chemical Properties and Structure of 4,6-Dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,6-dimethylpyrimidine. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this pyrimidine (B1678525) derivative. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for the synthesis and analysis of 4,6-dimethylpyrimidine are also included, along with visualizations of its chemical structure and synthetic pathway.
Chemical Structure and Identifiers
4,6-Dimethylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions.[1] The presence of nitrogen atoms in the aromatic ring structure contributes to its polarity.
dot
Caption: 2D Chemical Structure of 4,6-Dimethylpyrimidine.
Table 1: Chemical Identifiers for 4,6-Dimethylpyrimidine
| Identifier | Value |
| IUPAC Name | 4,6-dimethylpyrimidine |
| CAS Number | 1558-17-4[1] |
| Molecular Formula | C₆H₈N₂[1] |
| SMILES | Cc1cc(C)ncn1 |
| InChI | InChI=1S/C6H8N2/c1-5-3-6(2)8-4-7-5/h3-4H,1-2H3 |
| InChIKey | LSBIUXKNVUBKRI-UHFFFAOYSA-N |
Physicochemical Properties
At room temperature, 4,6-dimethylpyrimidine is a colorless to pale yellow liquid.[1] It is known for its stability and a characteristic pyrimidine-like odor.
Table 2: Physicochemical Properties of 4,6-Dimethylpyrimidine
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | [2] |
| Boiling Point | 154 °C | [2] |
| Density | 0.98 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.490 | [2] |
| Flash Point | 46 °C (closed cup) | [3] |
| pKa | Data not readily available | |
| LogP | Data not readily available | |
| Solubility | Moderately soluble in water; Soluble in ethanol (B145695) and methanol. |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 4,6-dimethylpyrimidine.
NMR Spectroscopy
Table 3: ¹H NMR Spectral Data of 4,6-Dimethylpyrimidine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 4: ¹³C NMR Spectral Data of 4,6-Dimethylpyrimidine
| Chemical Shift (ppm) | Assignment |
| Data not available | Data not available |
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4,6-dimethylpyrimidine provides information about its functional groups and molecular structure.
Table 5: Key IR Absorption Peaks for 4,6-Dimethylpyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4,6-dimethylpyrimidine results in a characteristic fragmentation pattern.
Table 6: Major Fragments in the Mass Spectrum of 4,6-Dimethylpyrimidine
| m/z | Relative Intensity | Possible Fragment |
| 108 | High | [M]⁺ (Molecular Ion) |
| 107 | High | [M-H]⁺ |
| 66 | Moderate | C₄H₄N⁺ |
| 42 | High | C₂H₄N⁺ |
Synthesis and Reactivity
A common method for the synthesis of 4,6-dimethylpyrimidine involves the condensation of acetylacetone (B45752) with formamide (B127407).
dot
Caption: General workflow for the synthesis of 4,6-dimethylpyrimidine.
Experimental Protocols
Synthesis of 4,6-Dimethylpyrimidine
-
Materials: Acetylacetone, Formamide.
-
Procedure: A mixture of acetylacetone and formamide is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The product, 4,6-dimethylpyrimidine, is then isolated and purified by distillation.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of 4,6-dimethylpyrimidine is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat liquid 4,6-dimethylpyrimidine is placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification before ionization.
-
Ionization: Electron ionization (EI) is used to generate the molecular ion and fragment ions.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
Safety and Handling
4,6-Dimethylpyrimidine is a flammable liquid and vapor.[3] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2]
Table 7: GHS Hazard Information for 4,6-Dimethylpyrimidine
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and safety considerations for 4,6-dimethylpyrimidine. The tabulated data and experimental protocols offer a valuable resource for researchers and professionals working with this compound. Further research into its biological activities and potential applications in drug development is warranted.
References
- 1. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine [ouci.dntb.gov.ua]
